(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of (2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize the synthesis process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and piperazine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other thiazole derivatives, (2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups. Similar compounds include:
2-Methyl-5-phenyl-1,3-thiazol-4-ol: Known for its antimicrobial properties.
4-(Trifluoromethyl)phenyl-5-thiazolyl derivatives: Used in anti-inflammatory and anticancer research.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19N3O3S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2-methyl-5-phenyl-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-17-14(15(23-12)13-6-4-3-5-7-13)16(20)18-8-10-19(11-9-18)24(2,21)22/h3-7H,8-11H2,1-2H3 |
InChI Key |
SESDRFOSMYANPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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